molecular formula C10H7BrN2OS B10812524 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one

Cat. No.: B10812524
M. Wt: 283.15 g/mol
InChI Key: ZJCXTWUPRUGPCO-YVMONPNESA-N
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Description

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanolic solution with glacial acetic acid as a catalyst . The general reaction scheme is as follows:

    Condensation: 4-Bromobenzaldehyde reacts with thiosemicarbazide to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazolidinone ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one include other thiazolidinone derivatives, such as:

  • 5-(4-Dimethylamino-benzylidene)-2-imino-thiazolidin-4-one
  • 5-(4-Methoxy-benzylidene)-2-imino-thiazolidin-4-one
  • 5-(4-Chloro-benzylidene)-2-imino-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its bromobenzylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of new materials and the development of potential therapeutic agents .

Properties

Molecular Formula

C10H7BrN2OS

Molecular Weight

283.15 g/mol

IUPAC Name

(5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5-

InChI Key

ZJCXTWUPRUGPCO-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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